
N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide
説明
N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide, commonly known as PEPA, is a synthetic compound that belongs to the phenothiazine family. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. PEPA has been shown to modulate the activity of ionotropic glutamate receptors, which are crucial for synaptic plasticity and learning and memory processes.
作用機序
PEPA binds to a specific site on AMPA receptors, known as the allosteric modulatory site. This binding enhances the activity of the receptor by increasing the probability of the receptor channel opening in response to glutamate binding. This leads to an increase in the amplitude and duration of excitatory postsynaptic currents (EPSCs), which are crucial for synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
PEPA has been shown to enhance long-term potentiation (LTP) in the hippocampus, a process that is essential for learning and memory. It has also been shown to improve spatial memory in rodents. Additionally, PEPA has been shown to have anxiolytic and antidepressant-like effects, possibly due to its effects on the glutamatergic system.
実験室実験の利点と制限
One advantage of using PEPA in lab experiments is its selectivity for AMPA receptors, which allows for specific modulation of these receptors without affecting other glutamate receptor subtypes. However, one limitation is that PEPA can only be used in vitro, as it does not cross the blood-brain barrier. This limits its potential applications in vivo.
将来の方向性
1. Investigating the effects of PEPA on other glutamate receptor subtypes, such as NMDA and kainate receptors.
2. Developing more potent and selective modulators of AMPA receptors based on the structure of PEPA.
3. Examining the potential therapeutic applications of PEPA in neurological and psychiatric disorders, such as Alzheimer's disease and depression.
4. Studying the mechanisms underlying the anxiolytic and antidepressant-like effects of PEPA.
5. Investigating the potential use of PEPA as a tool for enhancing cognitive function in healthy individuals.
科学的研究の応用
PEPA has been used in various scientific research studies to investigate its effects on ionotropic glutamate receptors, particularly AMPA receptors. Studies have shown that PEPA can selectively enhance the activity of AMPA receptors, leading to an increase in excitatory synaptic transmission and synaptic plasticity. This makes PEPA a useful tool for studying the underlying mechanisms of learning and memory processes.
特性
IUPAC Name |
N-(1-phenylethyl)phenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-15(16-9-3-2-4-10-16)22-21(24)23-17-11-5-7-13-19(17)25-20-14-8-6-12-18(20)23/h2-15H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILKVBQVVXZVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



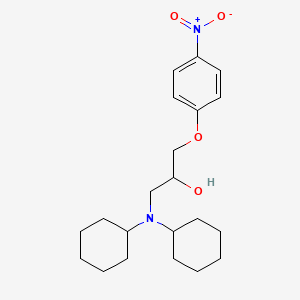

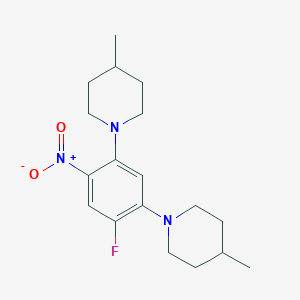
![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3983090.png)
![2-chloro-N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3983097.png)
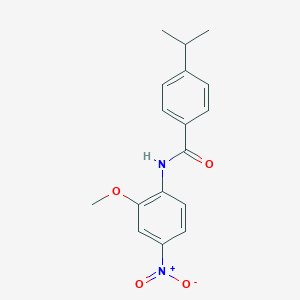
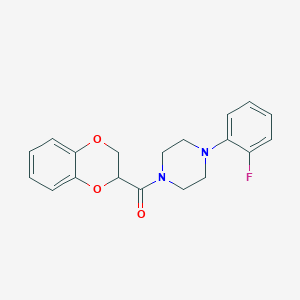
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-fluorobenzamide](/img/structure/B3983113.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B3983138.png)
![{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B3983140.png)
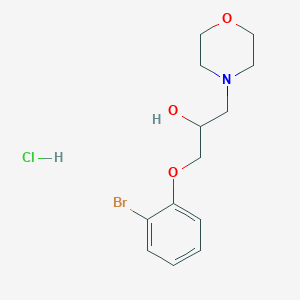
![3-{5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3983155.png)
![N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}-N'-(3-methylphenyl)thiourea](/img/structure/B3983157.png)